6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-8(12-5-13-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRJAMLEGSRRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Aminopyrimidine Condensation Method
A prominent method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4-dione with piperonal (3,4-methylenedioxybenzaldehyde) in ethanol under mild heating conditions. Piperonal provides the benzo[d]dioxol-5-yl moiety.
-
- Dissolve 6-amino-1,3-dimethylpyrimidine-2,4-dione in ethanol.
- Add piperonal in stoichiometric amounts.
- Stir the mixture at approximately 35 °C for 2 hours.
- Allow the reaction to proceed at room temperature for 3 days to precipitate the product.
- Collect the precipitate by filtration and purify by recrystallization from ethanol.
Mannich-Type Reactions with Formaldehyde and Amines
In some protocols, the amino group at position 6 undergoes a Mannich reaction with formaldehyde and primary amines to form substituted pyrimidine derivatives. This can be adapted to introduce benzo[d]dioxol-5-yl substituents by selecting appropriate amines or aldehydes.
The reaction involves:
- Formation of a dimethylol intermediate by reaction with formaldehyde.
- Subsequent reaction with primary amines to form the Mannich base.
- Cyclization to yield the substituted pyrimidin-4-ol.
This method allows for structural diversity but generally gives moderate yields (~30-40%) except when electron-rich aldehydes like piperonal are used.
Catalytic and Alternative Synthetic Routes
Copper-Catalyzed Coupling for Pyrimidine Derivatives
Copper-catalyzed methods have been reported for synthesizing substituted pyrimidin-4-ol derivatives, particularly pyrazolo[1,5-a]pyrimidine analogs, which share structural similarity.
- Propargylation followed by copper-catalyzed azide-alkyne cycloaddition (click chemistry) enables the introduction of complex substituents, including sugar moieties.
- Although this method is more common for pyrazolopyrimidines, it demonstrates the versatility of copper catalysis in pyrimidine chemistry.
Suzuki-Miyaura Coupling for Functionalization
For pyrimidine derivatives bearing halogen substituents (e.g., 4-chloro or 6-iodo), Suzuki-Miyaura cross-coupling reactions with boronic acids can introduce aryl groups such as benzo[d]dioxol-5-yl.
Data Table: Summary of Preparation Methods
Research Findings and Analytical Data
- Elemental Analysis: Confirms the expected composition consistent with the calculated values for C, H, N.
- Spectroscopic Characterization:
- IR spectra show characteristic NH and OH stretching bands (~3250 cm⁻¹).
- ^1H NMR spectra exhibit signals for aromatic protons of the benzo[d]dioxole ring and pyrimidine protons, with the hydroxyl proton often appearing downfield (~12 ppm).
- Mass spectrometry confirms molecular ion peaks consistent with the target compound.
- Crystallography: Recrystallization from ethanol yields white crystalline solids suitable for X-ray diffraction, confirming molecular structure.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrimidin-4-ol core.
Scientific Research Applications
Chemistry: In chemistry, 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays and drug discovery.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry: The compound's applications extend to the chemical industry, where it is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Core Modifications
Pyrimidine-Based Analogs
- 3-(Benzo[d][1,3]dioxol-5-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol (11g) Core Structure: Isoxazolo[5,4-d]pyrimidin-4-ol fused with a trifluoromethyl group and benzo[d][1,3]dioxole. Key Differences: The isoxazole fusion introduces additional rigidity and electron-withdrawing effects from the CF₃ group, enhancing metabolic stability compared to the simpler pyrimidin-4-ol scaffold in the target compound . Synthesis Yield: 69% (vs. 29% for another analog in the same study), indicating substituent-dependent efficiency .
- 4-(Benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-ones Core Structure: Pyridazinone ring substituted with benzo[d][1,3]dioxole and phenyl groups.
Benzimidazole-Based Analogs
- 2-(Benzo[d][1,3]dioxol-5-yl)-6-(substituted)-1H-benzimidazoles (e.g., 4d–4f)
- Core Structure : Benzimidazole with benzo[d][1,3]dioxole and halogen/nitro substituents.
- Key Differences : Fluorine or bromine substituents (e.g., in 4e) enhance electrophilicity, impacting reactivity in biological systems. These compounds are synthesized via multistep routes with yields dependent on solvent polarity and temperature .
Dihydrostilbene Derivatives
- 5-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol (Compound A)
- Core Structure : Dihydrostilbene backbone with dual benzo[d][1,3]dioxole groups.
- Key Differences : Extended conjugation and methoxy groups improve lipophilicity, correlating with anti-proliferative activity (IC₅₀ = 14.8–17.9 µM against cancer cell lines) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol?
- Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos. Reaction conditions typically involve a dioxane/water solvent system at elevated temperatures (~100°C), followed by purification via silica gel chromatography . Alternative routes may include nucleophilic substitution or cyclization reactions, depending on precursor availability.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic and heterocyclic moieties. High-Resolution Mass Spectrometry (HRMS) ensures accurate molecular weight confirmation. Single-crystal X-ray diffraction (as demonstrated in similar benzodioxol-containing compounds) provides definitive structural validation .
Q. How can researchers assess the purity of synthesized batches?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Residual solvents or byproducts can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS). For inorganic impurities, inductively coupled plasma mass spectrometry (ICP-MS) is suitable .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Answer : Systematic variation of catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), ligands (XPhos vs. SPhos), and solvent systems (dioxane vs. THF) can enhance efficiency. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical parameters (temperature, pH). Kinetic studies under reflux or microwave-assisted heating may reduce reaction times .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Answer : Cross-validation with 2D NMR techniques (COSY, HSQC) clarifies ambiguous assignments. Computational tools (DFT calculations) predict chemical shifts for comparison. If crystallinity permits, X-ray diffraction provides unambiguous structural resolution . Contradictions may also arise from tautomerism or solvate formation, requiring controlled recrystallization studies .
Q. How can researchers integrate this compound into a theoretical framework for biological activity?
- Answer : Link the compound’s structure to established pharmacophores (e.g., kinase inhibitors or GPCR modulators). Molecular docking against target proteins (e.g., HCV NS5B polymerase) validates hypothesized interactions. In vitro assays (e.g., enzyme inhibition) should be paired with structure-activity relationship (SAR) studies to refine the theoretical model .
Q. What methodologies assess the environmental impact or metabolic fate of this compound?
- Answer : Biodegradation studies under aerobic/anaerobic conditions quantify persistence. High-throughput toxicity screening (e.g., Daphnia magna assays) evaluates ecotoxicological risks. Metabolic pathways can be traced using LC-MS/MS to identify hydroxylated or conjugated derivatives in model organisms .
Q. How can computational chemistry predict modifications to enhance solubility or stability?
- Answer : Density Functional Theory (DFT) calculates solvation energies and pKa values. Molecular dynamics simulations model interactions with solvents (e.g., water, DMSO). Substituent effects (e.g., introducing sulfonamide groups) are explored to improve aqueous solubility without compromising bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
